Cas no 77128-75-7 (Substance P,9-(N-methylglycine)-)

Substance P,9-(N-methylglycine)- 化学的及び物理的性質
名前と識別子
-
- Substance P,9-(N-methylglycine)-
- [Sar<sup>9</sup>] Substance P
- [SAR9 ]-SUBSTANCE P
- ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-SAR-LEU-MET-NH2
- Sar9] Substance P[Sar9]
- 9-(N-METHYLGLYCINE)SUBSTANCE P)
- H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2
- L-Arg-L-Pro-L-Lys-L-Pro-L-Gln-L-Gln-L-Phe-L-Phe-Sar-L-Leu-L-Met-NH2
- L-Arg-L-Pro-L-Lys-L-Pro-L-Glu(NH2)-L-Glu(NH2)-L-Phe-L-Phe-Sar-L-Leu-L-Met-NH2
- Substance P,[Sar9]
-
- MDL: MFCD00080118
- インチ: InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
- InChIKey: CMARLNZAQITWSL-SARDKLJWSA-N
- ほほえんだ: CC(C[C@H](NC(CN(C([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]1CCCN1C([C@@H](NC([C@@H]2CCCN2C([C@@H](N)CCCNC(N)=N)=O)=O)CCCCN)=O)=O)CCC(N)=O)=O)CCC(N)=O)=O)CC3=CC=CC=C3)=O)CC4=CC=CC=C4)=O)C)=O)C(N[C@H](C(N)=O)CCSC)=O)C
計算された属性
- せいみつぶんしりょう: 1360.74000
- 水素結合ドナー数: 15
- 水素結合受容体数: 31
- 重原子数: 96
- 回転可能化学結合数: 53
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 可溶性(990 g/l)(25ºC)、
- PSA: 533.14000
- LogP: 4.14540
Substance P,9-(N-methylglycine)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | P000837-25mg |
[Sar9]-Substance P |
77128-75-7 | 25mg |
$960.00 | 2024-07-19 | ||
eNovation Chemicals LLC | D767092-5mg |
ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-SAR-LEU-MET-NH2 |
77128-75-7 | 97% | 5mg |
$65 | 2024-06-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030878-1mg |
Substance P,9-(N-methylglycine)- |
77128-75-7 | 97% | 1mg |
¥482 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030878-5mg |
Substance P,9-(N-methylglycine)- |
77128-75-7 | 97% | 5mg |
¥1730 | 2024-05-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54296-5mg |
[Sar9] Substance P |
77128-75-7 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
AAPPTec | P000837-10mg |
[Sar9]-Substance P |
77128-75-7 | 10mg |
$505.00 | 2024-07-19 | ||
eNovation Chemicals LLC | D767092-25mg |
ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-SAR-LEU-MET-NH2 |
77128-75-7 | 97% | 25mg |
$120 | 2025-02-22 | |
Aaron | AR00G3DP-25mg |
ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-SAR-LEU-MET-NH2 |
77128-75-7 | 97% | 25mg |
$66.00 | 2025-02-10 | |
Aaron | AR00G3DP-5mg |
ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-SAR-LEU-MET-NH2 |
77128-75-7 | 97% | 5mg |
$15.00 | 2025-02-10 | |
A2B Chem LLC | AH49777-1mg |
ARG-PRO-LYS-PRO-GLN-GLN-PHE-PHE-SAR-LEU-MET-NH2 |
77128-75-7 | ≥97% (HPLC) | 1mg |
$105.00 | 2024-04-19 |
Substance P,9-(N-methylglycine)- 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
Substance P,9-(N-methylglycine)-に関する追加情報
Substance P, 9-(N-methylglycine) and Its Significance in Modern Research
Substance P, 9-(N-methylglycine) is a compound with the CAS number 77128-75-7, which has garnered significant attention in the field of biochemical research due to its unique structural and functional properties. This compound is a derivative of Substance P, a neuropeptide that plays a crucial role in various physiological processes, including pain perception, inflammation, and neurotransmission. The introduction of 9-(N-methylglycine) into the Substance P molecule has opened new avenues for research, particularly in understanding the mechanisms of neuropeptide function and developing novel therapeutic strategies.
The structural modification of Substance P with 9-(N-methylglycine) enhances its stability and bioavailability, making it a valuable tool for both in vitro and in vivo studies. This modification has been shown to improve the compound's ability to interact with its receptor, neurokinin-1 (NK1), which is a key target for treating conditions such as chronic pain and inflammation. Recent studies have demonstrated that Substance P derivatives, including 9-(N-methylglycine)-modified Substance P, exhibit potent anti-nociceptive effects by modulating the release of other neurotransmitters and inflammatory mediators.
In the realm of clinical research, Substance P derivatives have shown promise in the treatment of neuropathic pain, a condition that is often refractory to conventional analgesics. The enhanced receptor affinity and prolonged half-life of 9-(N-methylglycine)-modified Substance P make it an attractive candidate for drug development. Preclinical studies have indicated that this derivative can effectively reduce pain hypersensitivity without causing significant side effects, such as tolerance or dependence. These findings are particularly encouraging given the limitations associated with existing pain management options.
The role of Substance P in neuroimmunology has also been extensively studied. Emerging evidence suggests that Substance P interacts with immune cells and modulates immune responses, making it a potential target for immunomodulatory therapies. The addition of 9-(N-methylglycine) to the Substance P molecule appears to enhance its immunoregulatory properties, potentially opening new therapeutic possibilities for autoimmune diseases and inflammatory disorders. For instance, studies have shown that this derivative can suppress pro-inflammatory cytokine production and promote the differentiation of regulatory T cells, thereby attenuating inflammatory responses.
Advances in synthetic chemistry have enabled the efficient production of 9-(N-methylglycine)-modified Substance P, making it more accessible for research purposes. Techniques such as solid-phase peptide synthesis and enzymatic modifications have been employed to optimize the synthesis pathway and improve yield. These advancements are crucial for large-scale production and ensure that researchers have access to sufficient quantities of the compound for their studies.
The pharmacokinetic profile of 9-(N-methylglycine)-modified Substance P has been thoroughly characterized in various animal models. Studies have revealed that this derivative exhibits a favorable pharmacokinetic profile, with a prolonged half-life and reduced clearance rates compared to native Substance P. This extended duration of action is particularly advantageous for therapeutic applications, as it allows for less frequent dosing and improved patient compliance. Additionally, the compound's high bioavailability ensures that therapeutic levels are maintained over an extended period.
From a molecular biology perspective, the interaction between 9-(N-methylglycine)-modified Substance P and its receptor (NK1) has been extensively investigated using computational modeling and structural biology techniques. These studies have provided insights into the binding mechanism and have identified key residues involved in receptor interaction. This information is crucial for designing analogs with improved potency and selectivity. Furthermore, understanding these interactions at a molecular level has paved the way for structure-based drug design approaches.
The therapeutic potential of Substance P derivatives extends beyond pain management. Emerging research suggests that these compounds may have applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have indicated that Substance P can modulate cholinergic systems and influence neurodegenerative processes. The modification with 9-(N-methylglycine) further enhances these effects, making it a promising candidate for developing novel therapeutics targeting these conditions.
In conclusion, Substance P, 9-(N-methylglycine), represents a significant advancement in neuropeptide research due to its enhanced stability, bioavailability, and receptor affinity. Its potential applications in treating chronic pain, inflammation, autoimmune diseases, and neurological disorders highlight its importance as a research tool and therapeutic agent. Ongoing studies continue to uncover new mechanisms of action and expand the therapeutic landscape for this promising compound.
77128-75-7 (Substance P,9-(N-methylglycine)-) 関連製品
- 104486-69-3(Substance P,9-L-proline-)
- 899732-70-8(N-(1,3-benzothiazol-6-yl)-4-butyl(ethyl)sulfamoylbenzamide)
- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)
- 2138526-57-3(3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)
- 93667-66-4(dl-3-Methylvaline hydrochloride)
- 351038-43-2((2,3-Difluorophenyl)(morpholino)methanone)
- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)
- 522644-10-6((1S,2R)-2-aminocyclooctane-1-carboxylic acid,hydrochloride)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)




